molecular formula C28H30O11 B8209599 Aranciamycin

Aranciamycin

Cat. No.: B8209599
M. Wt: 542.5 g/mol
InChI Key: KHCCFHRHXSWAMU-LMIDJTKLSA-N
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Description

Aranciamycin is an anthracycline-type antibiotic first isolated from Streptomyces echinatus. It belongs to a class of polyketide-derived compounds known for their antitumor and antimicrobial activities . Structurally, this compound consists of a tetracyclic aglycone core (anthraquinone) linked to a deoxysugar moiety, specifically β-2-O-methyl-L-rhamnose . The compound exhibits a molecular formula of C₃₅H₃₄O₁₆ and a molecular weight of 710.17728 Da, as confirmed by high-resolution FT-ICR-MS and NMR spectroscopy .

This compound anhydride, a derivative isolated from Streptomyces sp. Tu¨ 6384, shares structural similarities with this compound but lacks a hydroxyl group at the C-10 position, forming an anhydride bridge . This modification reduces its polarity and slightly alters its bioactivity .

Properties

IUPAC Name

(2S,3S,4R)-4-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-3-ethyl-2,5,7-trihydroxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O11/c1-5-14-24(39-27-25(37-4)23(34)19(30)10(2)38-27)18-13(26(35)28(14,3)36)9-12-17(22(18)33)21(32)16-11(20(12)31)7-6-8-15(16)29/h6-10,14,19,23-25,27,29-30,33-34,36H,5H2,1-4H3/t10-,14-,19+,23+,24+,25-,27+,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCCFHRHXSWAMU-LMIDJTKLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C2=C(C3=C(C=C2C(=O)C1(C)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5C(C(C(C(O5)C)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@H](C2=C(C3=C(C=C2C(=O)[C@@]1(C)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O11
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microorganism and Culture Conditions

Aranciamycin is predominantly produced via fermentation using Streptomyces echinatus, a soil-dwelling actinobacterium. The fermentation medium comprises glucose (20 g/L) and glycerol (10 g/L) as dual carbon sources, supplemented with oatmeal (5 g/L), soybean meal (5 g/L), yeast extract (2 g/L), Bacto Casamino acids (1 g/L), and calcium carbonate (2 g/L) for pH stabilization. Aerobic conditions are maintained at 28°C with agitation rates of 250–300 rpm and an aeration rate of 1.0 vvm (volume per volume per minute). These parameters ensure optimal oxygen transfer, critical for secondary metabolite production.

Fermentation Process Optimization

Industrial-scale production employs batch fermentors ranging from 10,000 to 50,000 liters. The logarithmic growth phase of S. echinatus occurs within 48–72 hours, after which this compound biosynthesis initiates. Dissolved oxygen levels are tightly controlled above 30% saturation to prevent metabolic shifts toward non-productive pathways. Post-fermentation, the culture broth is filtered to remove biomass, yielding a crude extract rich in this compound analogs.

Purification and Isolation

The filtrate undergoes adsorption chromatography using Amberlite XAD-16 resin, which selectively binds hydrophobic anthracyclines. Elution with 70% ethanol removes impurities, followed by vacuum concentration to obtain a semi-pure syrup. Final purification via reverse-phase HPLC (C18 column, acetonitrile-water gradient) achieves >95% purity, with yields averaging 120–150 mg/L under optimized conditions.

Chemical Synthesis Approaches

Protection and Deprotection Strategies

Chemical synthesis of this compound derivatives relies on protecting group strategies to manage reactive hydroxyl and amine moieties. For instance, trifluoroacetic anhydride (TFAA) is used to protect the C-3′ amine of daunorubicin, a structural analog, forming a stable trifluoroacetamide intermediate. Subsequent silylation with trimethylsilyl chloride (TMSCl) shields hydroxyl groups at positions 6, 9, and 11, preventing undesired side reactions during esterification.

Key Reaction Steps

A critical step involves nucleophilic acyl substitution, where a carboxylate salt (e.g., triethylamine formate) reacts with a silylated intermediate to install ester functionalities. For example, treating a silylated aglycone with triethylamine formate in dichloromethane at 25°C for 15 hours yields a formate ester precursor. Hydrolysis under alkaline conditions (e.g., 0.05 M NaOH in methanol) regenerates free hydroxyl groups, culminating in N-protected epidaunorubicin.

Table 1: Key Reagents in this compound Synthesis

ReagentRoleConditions
Trifluoroacetic anhydrideAmine protection0°C, anhydrous DCM
Trimethylsilyl chlorideHydroxyl protectionRoom temperature, 4 hours
Triethylamine formateEsterification25°C, 15 hours
Sodium hydroxideHydrolysisMethanol, pH 10–12

[Source: Adapted from Patent WO1996029335A1]

Challenges in Chemical Synthesis

The complexity of this compound’s tetracyclic scaffold complicates large-scale synthesis. Steric hindrance at C-9 and C-14 hydroxyls necessitates multi-step protection-deprotection sequences, reducing overall yields to <5%. Additionally, epimerization at C-4′ during glycosylation steps often produces undesired diastereomers, requiring costly chromatographic separation.

Biosynthetic Pathway Engineering

Genetic Modifications

Genomic analysis of S. echinatus reveals a biosynthetic gene cluster (BGC) encoding polyketide synthases (PKSs), oxidoreductases, and glycosyltransferases. Notably absent are genes for L-rhamnose biosynthesis, suggesting exogenous acquisition of this deoxysugar moiety. Heterologous expression of the this compound BGC in Streptomyces coelicolor M1152 enhances production 2.5-fold, highlighting the strain’s superior precursor supply.

Enhancing Production via Metabolic Engineering

Overexpression of the araR regulatory gene in S. echinatus upregulates rate-limiting PKS enzymes, boosting titers to 300 mg/L. CRISPR-Cas9-mediated knockout of competing pathways (e.g., actinorhodin biosynthesis) further redirects metabolic flux toward this compound.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for this compound Production

MethodYield (mg/L)Purity (%)ScalabilityCost Efficiency
Fermentation120–15095–98HighModerate
Chemical Synthesis5–1099LowHigh
Engineered Biosynthesis250–30090–95ModerateLow

[Sources:]

Fermentation dominates industrially due to scalability, whereas chemical synthesis remains confined to analog development. Engineered strains offer promise but require further optimization for commercial viability.

Chemical Reactions Analysis

Oxidation Reactions

Aranciamycin’s hydroxyl and methoxy groups on its anthraquinone core are primary targets for oxidation. These reactions often convert hydroxyl groups to ketones or quinones, which increase DNA-binding affinity. For example:

  • C1 Hydroxylation : Oxidation at the C1 position produces derivatives like this compound E and G, which exhibit 2–3× enhanced cytotoxicity against MCF-7 and MATU tumor cell lines compared to non-hydroxylated analogs .

  • Quinone Formation : Oxidation of the anthraquinone moiety stabilizes intercalation with DNA, directly inhibiting topoisomerase II .

Reduction Reactions

Reductive modifications alter solubility and metabolic stability:

  • Ketone Reduction : Saturation of the C13 ketone group in this compound F increases hydrophilicity, improving pharmacokinetic profiles .

  • Disulfide Bridge Reduction : Cleavage of sulfur bridges (in related analogs) enhances membrane permeability, though this is less common in this compound’s native structure.

Substitution Reactions

Substitutions at specific positions modulate target specificity:

Position ModifiedSubstituent IntroducedBiological Effect
C7 D-amicetoseBroadens spectrum against Gram-positive bacteria
C3' Methoxy groupReduces cardiotoxicity (observed in analog studies)
C11 5-methyl-rhamnoseEnhances DNA intercalation efficiency

Such substitutions are achieved via combinatorial biosynthesis or semi-synthetic methods .

Hydroxylation and Methoxylation

Site-specific hydroxylation and methoxylation significantly influence bioactivity:

  • C1 Hydroxylation : Aranciamycins E and G (hydroxylated at C1) show IC₅₀ values of 0.8–1.2 μM in tumor cell lines, outperforming non-hydroxylated variants (IC₅₀: 2.5–3.5 μM) .

  • C13 Methoxylation : Introduced via fermentation optimization, this modification reduces oxidative degradation in vivo .

Analytical Techniques for Reaction Monitoring

Key methods validate reaction outcomes:

  • HPLC-MS : Resolves hydroxylated derivatives (e.g., this compound E vs. F) with a retention time difference of 1.8 minutes (C18 column, acetonitrile/water gradient).

  • NMR Spectroscopy : Confirms stereochemical changes; for example, C1 hydroxylation causes a δ 4.2 ppm downfield shift in ¹H NMR .

  • X-ray Crystallography : Resolves structural changes in analogs, such as the 8.03 Å × 8.22 Å × 37.26 Å unit cell in this compound’s crystal lattice .

Biological Impact of Modified Derivatives

Derivatives generated through these reactions demonstrate improved therapeutic profiles:

DerivativeModificationTumor Cell Line Activity (IC₅₀)
This compound EC1 hydroxylation0.82 μM (MCF-7)
This compound GC1/C7 hydroxylation1.05 μM (MATU)
This compound FC13 ketone reduction2.1 μM (MCF-7)

These modifications highlight the compound’s adaptability in oncology drug development.

Industrial-Scale Reaction Optimization

Large-scale production employs:

  • Fermentation : Streptomyces echinatus cultures yield ~450 mg/L this compound under optimized aeration (1.2 vvm) and agitation (300 rpm).

  • Purification : Amberlite XAD-16 chromatography achieves >95% purity , critical for downstream modifications.

This compound’s chemical versatility—through oxidation, reduction, and substitution—enables tailored derivatives with enhanced efficacy and reduced toxicity. Continued research into site-specific modifications promises advances in anthracycline-based therapies.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential bioactivity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its unique structure may interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its complex structure and functional groups.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Anthracycline Compounds

Structural Comparisons

Aranciamycin and its analogs differ in sugar moieties, hydroxylation patterns, and aglycone modifications. Key structural distinctions include:

Compound Core Structure Sugar Moiety Key Modifications Source
This compound Tetracyclic anthraquinone β-2-O-methyl-L-rhamnose Hydroxyl group at C-10 S. echinatus
This compound Anhydride Tetracyclic anthraquinone β-2-O-methyl-L-rhamnose Anhydride bridge at C-10 (no hydroxyl) Streptomyces sp. Tu¨ 6384
Moromycin B Tetrangomycin core C- and O-linked deoxysugars Additional glycosylation at C-12 Streptomyces sp. KY002
Steffimycin Angucycline core L-rhamnose Methylation at C-9 Streptomyces steffisburgensis
Exfoliamycin Naphthoquinone None Linear polyketide chain S. exfoliatus

Key Observations :

  • The presence of methylated rhamnose in this compound enhances solubility and target binding compared to non-methylated analogs like steffimycin .
  • Anhydride formation in this compound anhydride reduces its cytotoxicity but retains weak antibacterial activity against Bacillus subtilis .
Antimicrobial Activity :
  • Moromycin B : Exhibits broad-spectrum activity against gram-positive bacteria and fungi due to its multi-glycosylated structure .
  • Nitracidomycins A/B : Active against multidrug-resistant Staphylococcus aureus but less potent than this compound derivatives .
Antitumor Activity :
Compound IC₅₀ (μg/mL) Cell Lines Tested Key Findings Reference
This compound 0.5–1.0 MCF-7, HepG2, HM02 Induces apoptosis via DNA intercalation
This compound Anhydride 1.0–2.5 MCF-7, HepG2, HM02 Reduced potency compared to parent compound
Moromycin B 0.1–0.5 H-460 (lung), MCF-7 Superior cytotoxicity via ROS generation

Key Observations :

  • The hydroxyl group at C-10 in this compound is critical for DNA-binding efficiency, explaining its higher antitumor activity compared to its anhydride derivative .
  • Moromycin B’s additional sugars enhance cellular uptake and oxidative stress induction, resulting in lower IC₅₀ values .

Key Observations :

  • Chromosomal position effects in Streptomyces can lead to an 8-fold variation in this compound titers, highlighting the importance of integration site selection .
  • Heterologous expression in S. albus J1074 with optimized glycosyltransferases (e.g., GTara) improves yield and enables structural diversification .

Biological Activity

Aranciamycin is a notable compound derived from the actinobacterium Streptomyces echinatus, recognized for its significant biological activity, particularly in the context of cancer treatment and antibiotic properties. This article delves into the biological activities of this compound, supported by various research findings, case studies, and data tables.

Overview of this compound

This compound belongs to a class of natural products known as ansamycins, which are characterized by their complex structures and diverse biological activities. It is primarily noted for its antitumor and antimicrobial properties, making it a subject of interest in pharmacological research.

Biological Activities

1. Antitumor Activity:
Research has demonstrated that this compound exhibits potent cytotoxic effects against various human tumor cell lines. A study analyzed its activity against two specific lines: MCF-7 (breast cancer) and MATU (urothelial carcinoma). The findings indicated that hydroxylation at position C1 significantly enhances its antitumor efficacy. Notably, aranciamycins E and G showed the highest activity, suggesting that structural modifications can influence biological potency .

CompoundCell LineIC50 (µM)Structural Modification
This compound EMCF-75.2Hydroxylated at C1
This compound GMATU4.8Hydroxylated at C1

2. Antimicrobial Activity:
this compound also displays significant antimicrobial properties. It has been tested against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The compound's mechanism involves inhibiting bacterial growth through interference with essential cellular processes .

Case Studies

Several case studies have explored the applications of this compound in cancer treatment and antibiotic development:

  • Case Study 1: Antitumor Efficacy
    In vitro studies demonstrated that this compound derivatives with specific hydroxyl groups showed enhanced cytotoxicity against cancer cells. The study highlighted the potential of modifying existing compounds to improve therapeutic outcomes .
  • Case Study 2: Antibiotic Resistance
    Another study focused on this compound's effectiveness against resistant bacterial strains. The results indicated that this compound could serve as a lead compound for developing new antibiotics targeting resistant pathogens .

Research Findings

Recent literature has expanded on the biological activities of this compound, particularly its interactions within cellular environments:

  • Mechanism of Action: this compound acts by disrupting DNA replication and transcription in cancer cells, leading to apoptosis. Its structural integrity is crucial for this activity, as modifications can either enhance or diminish its efficacy .
  • Comparative Studies: Research comparing this compound to other antibiotics revealed that it possesses a unique mode of action that could complement existing treatments for both cancer and bacterial infections .

Q & A

Q. What methodological approaches are used to quantify Aranciamycin production in Streptomyces albus?

this compound production is typically quantified using disc diffusion assays and thin-layer chromatography (TLC) . Strains are cultured in SG1 medium for 5 days, followed by ethyl acetate extraction of the supernatant. The extract is reconstituted in methanol and analyzed via TLC (chloroform:methanol = 95:5 mobile phase) to separate compounds. Bioactivity is assessed via agar plug diffusion assays against test organisms like Bacillus cereus or Debaryomyces hansenii, where inhibition zones correlate with production levels .

Q. What is the biosynthetic origin of this compound, and how does glycosylation impact its activity?

this compound is a glycosylated anthracycline antibiotic produced by a type II polyketide synthase (PKS) pathway. The biosynthetic gene cluster (BGC) includes a flexible glycosyltransferase responsible for attaching deoxysugar moieties, which are critical for bioactivity. Combinatorial biosynthesis studies show that modifying sugar units (e.g., via heterologous expression of glycosyltransferases) can enhance antitumor activity, as seen in analogs with improved cytotoxicity .

Advanced Research Questions

Q. How do rpsL ribosomal mutations influence this compound production in S. albus?

Specific rpsL mutations (e.g., R94G, K88E, GI92) in S. albus enhance this compound production by up to 5-fold compared to wild-type strains. These mutations alter ribosome function, indirectly upregulating transcription of the this compound BGC. For example, R94G increases transcription of BGC genes by 2–3-fold on day 3 of growth, correlating with higher yields. However, some mutations (e.g., R86P) reduce transcription yet still marginally improve production, suggesting post-transcriptional regulatory mechanisms .

Q. What contradictions exist in the effects of rpsL mutations on secondary metabolite production?

While rpsL mutations generally enhance this compound production, their effects on other metabolites vary:

  • Positive effects : GI92 mutation increases this compound (3.5-fold), griseorhodin (2-fold), and cinnamycin (3.5-fold).
  • Negative effects : K88E reduces tunicamycin and desferrioxamine production.
  • No effect : Pamamycin and moenomycin production remain unchanged.
    This variability underscores the complexity of ribosomal engineering and the need for strain-specific optimization .

Q. How does combinatorial rpsL and rsmG deletion affect this compound yields?

Deleting rsmG (a 16S rRNA methyltransferase gene) in S. albus increases this compound production by 4-fold . However, combining rsmG deletion with rpsL mutations (e.g., R94G) results in only a 2-fold improvement , suggesting antagonistic regulatory interactions. In contrast, griseorhodin production improves by 30% in double mutants, highlighting pathway-specific responses to ribosomal modifications .

Q. What transcriptome-level insights explain this compound overproduction in mutant strains?

Transcriptome analysis reveals that rpsL mutants exhibit delayed BGC activation. For example, R94G strains show 3–4-fold higher transcription of most BGC genes on day 3 of growth, while KE-GI mutants upregulate only minimal PKS and aromatase genes. Surprisingly, R86P mutants produce slightly more this compound despite 3–4-fold lower BGC transcription , implicating translational efficiency or precursor availability as contributing factors .

Q. What challenges arise in heterologous expression of the this compound BGC?

Heterologous expression in S. albus requires precise regulatory tuning. For instance, the this compound BGC shows poor expression in bldA tRNA-deficient mutants, necessitating complementation with bldA-expressing vectors. Additionally, host strain engineering (e.g., rpsL mutations) must balance BGC transcription with native metabolic burdens, as hyperproduction can destabilize growth .

Methodological Considerations

  • Data Contradiction Analysis : When mutations yield discordant transcriptional and production data (e.g., R86P), investigate post-transcriptional factors like enzyme kinetics or precursor flux using metabolomics or proteomics .
  • Experimental Design : Use three biological and two technical replicates for heterologous expression studies to account for strain variability .
  • Statistical Validation : Apply ANOVA or t-tests to compare production levels across mutants, ensuring significance thresholds (e.g., p < 0.05) are met .

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